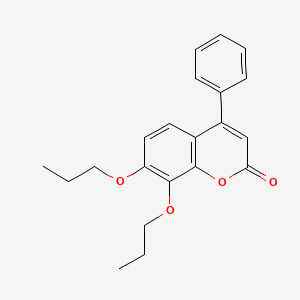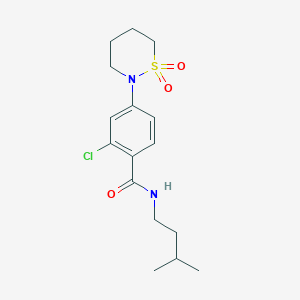![molecular formula C27H22O4 B11157943 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157943.png)
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic molecule that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a biphenyl group, an oxoethoxy linkage, and a cyclopenta[c]chromenone core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a chromanone derivative as the starting material, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the final product . The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: can be compared with other similar compounds, such as:
Chroman-4-one Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Chromone Derivatives: These compounds have a double bond between C-2 and C-3, which is absent in chromanone derivatives, resulting in different pharmacological properties.
Biphenyl Compounds: These compounds contain the biphenyl group but lack the chromanone core, leading to different chemical reactivity and biological effects.
The uniqueness of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its combination of the biphenyl group, oxoethoxy linkage, and cyclopenta[c]chromenone core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H22O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C27H22O4/c1-17-25(15-14-22-21-8-5-9-23(21)27(29)31-26(17)22)30-16-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,10-15H,5,8-9,16H2,1H3 |
InChI Key |
PZBMOKVVIORWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide](/img/structure/B11157868.png)

![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11157888.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157895.png)
![9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157898.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157903.png)
![8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one](/img/structure/B11157905.png)
![1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157908.png)
![[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B11157913.png)

![propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11157920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157923.png)
